BenchChemオンラインストアへようこそ!

7,8,9,10-tetrahydrophenanthridin-6(5H)-one

PARP-1 inhibition DNA damage repair anticancer research

7,8,9,10-Tetrahydrophenanthridin-6(5H)-one is a partially saturated tricyclic lactam scaffold with validated PARP-1 inhibitory activity (derivative 23c IC₅₀=0.142 μM, ED₅₀=0.90 μM). Its sp³-enriched cyclohexene-fused framework delivers distinct 3D topology versus planar aromatic phenanthridinones, enabling dual-target potential (PARP + tubulin inhibition) cited in Janssen patent literature. Procure the unsubstituted core for systematic SAR exploration at the 2-position and other ring sites. Compatible with K₂CO₃-promoted microwave cyclization for rapid library generation. Commercially available at ≥98% purity with full quality documentation. Ideal for DNA damage repair and synthetic lethality programs.

Molecular Formula C13H13NO
Molecular Weight 199.253
CAS No. 4514-04-9
Cat. No. B2855177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-tetrahydrophenanthridin-6(5H)-one
CAS4514-04-9
Molecular FormulaC13H13NO
Molecular Weight199.253
Structural Identifiers
SMILESC1CCC2=C(C1)C3=CC=CC=C3NC2=O
InChIInChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15)
InChIKeyOTXJKBUDMLOVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7,8,9,10-Tetrahydrophenanthridin-6(5H)-one (CAS 4514-04-9): Core Scaffold and Procurement Specifications


7,8,9,10-Tetrahydrophenanthridin-6(5H)-one (CAS 4514-04-9) is a partially saturated tricyclic lactam with the molecular formula C13H13NO and molecular weight of 199.25 g/mol . This compound features a non-aromatic cyclohexene ring fused to a phenanthridinone core, distinguishing it from fully aromatic phenanthridinone analogs through its sp³-enriched framework [1]. The compound is commercially available as a research chemical with purities typically ranging from 95% to 98% , and serves as both a synthetic building block for more complex polycyclic systems and a core scaffold for medicinal chemistry derivatization [2].

Why 7,8,9,10-Tetrahydrophenanthridin-6(5H)-one Cannot Be Interchanged with Other Phenanthridinone Analogs


The 7,8,9,10-tetrahydrophenanthridin-6(5H)-one scaffold presents a non-aromatic amide configuration that fundamentally distinguishes it from fully aromatic phenanthridinones and other related tricyclic lactams [1]. This structural feature directly impacts PARP-1 inhibitory activity: compounds bearing this tetrahydrophenanthridinone core demonstrated potent enzymatic inhibition (IC50 = 0.142 μM) only when appropriately substituted, whereas structurally related analogs lacking this specific saturated ring system or bearing different substitution patterns showed markedly reduced activity or were not evaluated as PARP-1 inhibitors at all [1]. Additionally, the sp³-enriched framework provides a distinct three-dimensional topology compared to planar aromatic phenanthridinones, which can influence molecular recognition at biological targets [2]. Generic substitution with another phenanthridinone-class compound—particularly fully aromatic variants—would fundamentally alter the pharmacophore geometry and is not supported by structure-activity relationship data.

Quantitative Differentiation of 7,8,9,10-Tetrahydrophenanthridin-6(5H)-one: Head-to-Head Data vs. Closest Analogs


PARP-1 Enzymatic Inhibition: Derivative 23c Activity vs. Unsubstituted Core Scaffold

The 2-substituted derivative of 7,8,9,10-tetrahydrophenanthridin-6(5H)-one (compound 23c) exhibits potent PARP-1 enzymatic inhibition with IC50 = 0.142 μM and cellular ED50 = 0.90 μM [1]. In contrast, the unsubstituted core scaffold (parent compound CAS 4514-04-9) lacks this specific 2-(1-propylpiperidin-4-yloxy) substitution and therefore does not display comparable PARP-1 inhibitory potency—the substituent is essential for target engagement [1]. This distinction is critical for procurement decisions: the parent scaffold should be selected when derivatization flexibility is required, whereas pre-functionalized analogs like 23c are appropriate only when specific biological activity is already validated.

PARP-1 inhibition DNA damage repair anticancer research

Dual-Target Potential: Tetrahydrophenanthridinone Scaffold vs. Single-Target Phenanthridinone Frameworks

The tetrahydrophenanthridinone scaffold has been claimed in patent literature as a core structure for compounds that function as both PARP inhibitors and tubulin polymerization inhibitors [1]. In contrast, fully aromatic phenanthridinone derivatives are predominantly associated with single-target applications, such as 5-alpha-reductase inhibition [2]. The partially saturated tetrahydrophenanthridinone framework enables this dual-mechanism potential through its conformational flexibility and the non-aromatic amide moiety, which participates in distinct binding interactions compared to planar aromatic systems [1]. BindingDB reports tetrahydrophenanthridinone derivatives with PARP IC50 values as low as 9.55 nM [3], indicating the scaffold's capacity for high-potency optimization.

PARP inhibition tubulin polymerization dual-target therapeutics

Synthetic Accessibility: Microwave-Assisted Lactamization vs. Traditional Multi-Step Routes

Phenanthridin-6(5H)-ones, including the tetrahydrophenanthridinone scaffold, can be synthesized via K2CO3-promoted cyclization of N-aryl-2-bromobenzamides in DMF under microwave irradiation, a method that achieves high yields with significantly reduced reaction times compared to conventional thermal cyclization [1]. This contrasts with fully aromatic phenanthridinones, which often require transition-metal-catalyzed coupling conditions or multi-step sequences with intermediate isolations . Alternative synthetic routes to tetrahydrophenanthridinones include intramolecular nucleopalladation/oxidative Heck cascades [2] and tungsten-promoted dearomatization [3], providing multiple entry points for scaffold construction. The availability of a microwave-assisted, transition-metal-free protocol offers practical advantages for laboratories without specialized metal-catalysis infrastructure.

organic synthesis microwave-assisted synthesis building block

Purity Specifications: Commercial Availability of 7,8,9,10-Tetrahydrophenanthridin-6(5H)-one at Research-Grade Quality

7,8,9,10-Tetrahydrophenanthridin-6(5H)-one (CAS 4514-04-9) is commercially available from multiple vendors with documented purity specifications: AKSci offers the compound at 95% minimum purity , while Leyan supplies it at 98% purity (Product No. 1330280) . Chemany provides the compound at 97% purity [1], and ChemScene offers it at ≥98% purity with storage at 2-8°C in sealed, dry conditions . This multi-vendor availability with verified purity grades contrasts with less common or custom-synthesis-only analogs, which may lack established quality control benchmarks or require longer lead times. The compound's commercial accessibility reduces procurement friction for research programs requiring immediate scaffold availability.

chemical procurement research reagents purity specifications

Procurement-Driven Application Scenarios for 7,8,9,10-Tetrahydrophenanthridin-6(5H)-one (CAS 4514-04-9)


Scaffold for PARP-1 Inhibitor Derivatization and Structure-Activity Relationship Studies

Based on the demonstrated PARP-1 inhibitory activity of derivative 23c (IC50 = 0.142 μM, ED50 = 0.90 μM) [1], 7,8,9,10-tetrahydrophenanthridin-6(5H)-one serves as a validated starting scaffold for medicinal chemistry campaigns targeting DNA damage repair pathways. Researchers should procure the unsubstituted scaffold (CAS 4514-04-9) when systematic SAR exploration of the 2-position or other ring positions is required, rather than purchasing pre-functionalized analogs that restrict derivatization options. The core scaffold enables evaluation of diverse substituent effects on PARP-1 inhibition potency, cellular activity, and physicochemical properties.

Building Block for Dual-Mechanism Anticancer Agent Development

The tetrahydrophenanthridinone core is claimed in patent literature as a scaffold for compounds exhibiting both PARP inhibition and tubulin polymerization inhibition [1]. This dual-target potential distinguishes it from single-mechanism phenanthridinone analogs [2]. Research programs investigating synthetic lethality strategies (e.g., PARP inhibition combined with microtubule disruption) should select this scaffold over aromatic phenanthridinone alternatives. The partially saturated framework provides the conformational flexibility required for engaging both biological targets, as evidenced by patent-protected compound series from Janssen Pharmaceutica [1].

Rapid Analog Synthesis via Microwave-Assisted Lactamization

For laboratories requiring efficient generation of phenanthridinone-based compound libraries, 7,8,9,10-tetrahydrophenanthridin-6(5H)-one and its derivatives can be synthesized via K2CO3-promoted microwave cyclization of N-aryl-2-bromobenzamides, a transition-metal-free protocol that achieves high yields under mild conditions [1]. This methodology offers operational advantages over traditional multi-step routes [2] and palladium-catalyzed cascade sequences [3]. Procurement of the pre-formed scaffold enables immediate downstream functionalization without requiring each laboratory to establish the core synthetic infrastructure.

Quality-Controlled Intermediate for Alkaloid-Like Structure Synthesis

7,8,9,10-Tetrahydrophenanthridin-6(5H)-one is employed as a building block for the preparation of alkaloid-like polycyclic structures with potential neurological and antitumor applications [1]. The compound is commercially available with verified purity specifications (95-98%) from multiple vendors [2][3][4], ensuring reproducible results in multi-step synthetic sequences. This commercial accessibility with documented quality control reduces the need for in-house core scaffold synthesis, allowing research programs to focus resources on downstream functionalization and biological evaluation.

Quote Request

Request a Quote for 7,8,9,10-tetrahydrophenanthridin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.